molecular formula C2H2AsClO B1234906 2-Chlorovinylarsine oxide CAS No. 3088-37-7

2-Chlorovinylarsine oxide

Katalognummer: B1234906
CAS-Nummer: 3088-37-7
Molekulargewicht: 152.41 g/mol
InChI-Schlüssel: MVCVAGFCWDFQQX-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chlorovinylarsine oxide (CAS 3088-37-7) is the primary and highly toxic hydrolysis product of the chemical warfare agent lewisite (dichloro(2-chlorovinyl)arsine) . It is formed when lewisite reacts with water, a process that results in the release of hydrochloric acid and the conversion to this solid, non-volatile arsenical compound . While less potent than its parent compound, this compound remains a powerful blistering agent (vesicant) and is a subject of critical research in the fields of chemical weapon detection, environmental decontamination, and toxicology . The mechanism of action for lewisite and its derivatives involves trivalent arsenic (As+3) acting as a suicide inhibitor of essential enzyme systems . It particularly targets enzymes with thiol groups, such as those in the pyruvate dehydrogenase complex (PDH), by forming stable cyclic thioarsenite structures . This inhibition disrupts cellular glucose metabolism and energy (ATP) production, leading to necrotic cell death, and also causes widespread damage through increased capillary permeability, which can result in "lewisite shock" . Researchers value this compound for studies aimed at understanding the environmental fate of organoarsenicals, developing advanced analytical methods for verification purposes, and exploring the efficacy of decontamination procedures, including bioremediation using specialized microorganisms . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications for humans or animals.

Eigenschaften

CAS-Nummer

3088-37-7

Molekularformel

C2H2AsClO

Molekulargewicht

152.41 g/mol

IUPAC-Name

(E)-1-arsoroso-2-chloroethene

InChI

InChI=1S/C2H2AsClO/c4-2-1-3-5/h1-2H/b2-1+

InChI-Schlüssel

MVCVAGFCWDFQQX-OWOJBTEDSA-N

SMILES

C(=C[As]=O)Cl

Isomerische SMILES

C(=C/[As]=O)\Cl

Kanonische SMILES

C(=C[As]=O)Cl

Andere CAS-Nummern

123089-28-1

Synonyme

2-chlorovinylarsine oxide
2-chlorovinylarsine oxide, (E)-isome

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Background

2-Chlorovinylarsine oxide is derived from Lewisite, a chemical warfare agent first synthesized in the early 20th century. It is characterized by its vesicant properties, causing severe skin blisters upon exposure. The compound undergoes hydrolysis to form 2-chlorovinylarsonous acid, which retains similar toxicological properties to Lewisite itself . Understanding these properties is crucial for assessing both the risks and potential applications of the compound.

Toxicology Studies

Research involving this compound primarily focuses on its toxicological effects. Studies have documented the skin lesions induced by exposure to Lewisite vapors, revealing significant histopathological changes akin to those caused by sulfur mustard. These studies aim to understand the healing processes of such lesions and the long-term effects of exposure . For instance, research on animal models has shown that lesions from Lewisite exposure can lead to chronic conditions like Bowen's disease years after initial contact .

Environmental Impact Assessments

The degradation products of this compound are important in environmental science. As Lewisite rapidly hydrolyzes in water, understanding this process aids in evaluating the environmental persistence and ecological risks associated with arsenic-containing compounds. Research has indicated that the degradation products may pose similar health risks as the parent compound, necessitating thorough environmental assessments following contamination incidents .

Medical Research

While primarily recognized for its harmful effects, there is a growing interest in exploring potential therapeutic applications of organoarsenic compounds, including this compound. Some studies suggest that derivatives of arsenic compounds may exhibit anti-cancer properties due to their ability to induce apoptosis in malignant cells. This avenue of research is still in its infancy but holds promise for developing novel treatment strategies .

Case Studies

Study Focus Findings
Toxicity Assessment Skin Lesions Induced by LewisiteDocumented rapid onset of vesicant effects; healing rates compared favorably against sulfur mustard injuries .
Environmental Hydrolysis Degradation of LewisiteIdentified rapid hydrolysis rates; potential for significant environmental contamination from degradation products .
Long-term Health Effects Chronic Exposure StudiesLinked single exposures to long-term health issues such as Bowen's disease; highlighted need for ongoing health monitoring for exposed individuals .

Vorbereitungsmethoden

Table 1: Hydrolysis Conditions and CVAO Formation Efficiency

ParameterNeutral Water (pH 7)Alkaline Water (pH 10)Oxidizing Conditions (H₂O₂)
Reaction Time 30–60 minutes10–15 minutes<5 minutes
Temperature 20–25°C20–25°C20–25°C
Byproducts HCl, CVAATrisodium arsenate, acetyleneCVAOA (oxidized derivative)
CVAO Yield Partial (50–70%)High (>90%)Near-quantitative (>95%)

Alkaline Hydrolysis for Enhanced Conversion

Alkaline conditions markedly accelerate the hydrolysis of Lewisite to CVAO. The addition of sodium hydroxide (NaOH) or potassium hydroxide (KOH) drives the reaction to completion by neutralizing hydrochloric acid, shifting the equilibrium toward product formation:

ClCH=CHAsCl2+4OHClCH=CHAsO(OH)+2Cl+2H2O\text{ClCH=CHAsCl}2 + 4\text{OH}^- \rightarrow \text{ClCH=CHAsO(OH)} + 2\text{Cl}^- + 2\text{H}2\text{O}

A 1959 U.S. Army Chemical Warfare Laboratories study noted that alkaline hydrolysis at pH 10–12 reduces reaction times to under 15 minutes while minimizing the formation of intermediate CVAA. However, this method generates trisodium arsenate as a byproduct, complicating waste disposal.

Analytical Challenges in CVAO Preparation

The preparation of pure CVAO is complicated by its tendency to form mixtures with CVAA and 2-chlorovinylarsonic acid (CVAOA). High-performance liquid chromatography–inductively coupled plasma–mass spectrometry (HPLC-ICP-MS) methods have been developed to monitor these species during synthesis. Key findings include:

  • pH Sensitivity : CVAO predominates at neutral pH (6–8), while CVAOA forms under strongly oxidizing conditions.

  • Thermal Instability : CVAO degrades above 40°C, releasing arsenic trioxide and vinyl chloride .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes and characterization methods for 2-chlorovinylarsine oxide (CVAO) in laboratory settings?

  • Methodological Answer : CVAO is synthesized via hydrolysis of lewisite (2-chlorovinyldichloroarsine) in aqueous media. Experimental protocols involve reacting lewisite with a 30-fold molar excess of water at room temperature, followed by IR spectroscopy (7000–350 cm⁻¹ range) to confirm incomplete hydrolysis and identify intermediates like 2-chlorovinylarsonous acid (CVAA) and 2-chlorovinylarsonic acid (CVAOA) . For characterization, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical to verify purity and structural integrity, especially in distinguishing CVAO from its hydrated form (CVAA) .

Q. How can researchers detect and quantify CVAO in biomedical samples for toxicological studies?

  • Methodological Answer : Urine is a validated matrix for detecting CVAO metabolites (e.g., CVAA and CVAOA) as biomarkers of lewisite exposure. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is recommended for high sensitivity. Sample preparation must include stabilization of CVAO derivatives using chelating agents (e.g., dimercaptosuccinic acid) to prevent oxidation artifacts . Calibration curves should account for matrix effects, and limits of detection (LODs) below 1 ng/mL are achievable .

Advanced Research Questions

Q. What experimental contradictions exist in the hydrolysis kinetics of lewisite to CVAO, and how can they be resolved?

  • Methodological Answer : IR spectroscopy studies reveal that under standard conditions (room temperature, 30x water excess), lewisite hydrolysis does not proceed to completion, leaving residual CVAO and CVAA even after 60 minutes . This contradicts assumptions of quantitative conversion in earlier toxicokinetic models . To resolve discrepancies, researchers should employ kinetic modeling with variable water ratios (e.g., 10x to 50x excess) and monitor time-dependent spectral changes. Deuterated water (D₂O) experiments can further elucidate proton transfer mechanisms in hydrolysis pathways .

Q. How does the instability of CVAO in aqueous solutions impact analytical reproducibility, and what mitigation strategies are effective?

  • Methodological Answer : CVAO rapidly oxidizes to CVAOA in aqueous media, complicating quantitative analysis. To stabilize CVAO, researchers should use argon-purged buffers (pH 4–6) and avoid transition metal contaminants. For long-term storage, lyophilization in the presence of ascorbic acid as an antioxidant is recommended. Analytical validation must include stability tests under varying temperatures and pH conditions, with parallel LC-MS/MS runs to track degradation products .

Q. What are the molecular mechanisms underlying the reduced toxicity of CVAO compared to lewisite, and how can in vitro models validate these findings?

  • Methodological Answer : While CVAO retains arsenic-mediated toxicity (e.g., thiol group inhibition), its lower volatility and slower membrane permeability reduce acute toxicity compared to lewisite. In vitro assays using human keratinocyte (HaCaT) or lung epithelial (A549) cells should quantify cytotoxicity (via MTT assays) and oxidative stress markers (e.g., glutathione depletion). Comparative dose-response studies with lewisite and CVAO must control for arsenic speciation using inductively coupled plasma mass spectrometry (ICP-MS) .

Critical Analysis of Contradictory Evidence

  • Hydrolysis Completeness : While Munro et al. (1999) assume full hydrolysis of lewisite to CVAA/CVAO under physiological conditions , Strukov et al. (2010) demonstrate residual lewisite in IR spectra even after prolonged reaction times . This necessitates revisiting toxicokinetic models for lewisite exposure.
  • Toxicity Potency : Koryagina’s animal studies indicate CVAO retains toxicity but at reduced potency , yet mechanistic in vitro data are sparse. Researchers must reconcile in vivo/in vitro discrepancies by standardizing arsenic speciation protocols.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.